1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Anti-proliferative assay Gallium-resistant lung cancer AXL kinase pathway

1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-58-7, MW 369.85, C23H16ClN3) is a fully aromatic tricyclic pyrazolo[4,3-c]quinoline derivative characterized by a 3-chlorophenyl substituent at the N1 position and a 4-methylphenyl (p-tolyl) group at the C3 position. This compound is registered in the MeSH database under the identifier '5476423 compound' and is specifically noted for its potential anti-proliferative effects on gallium-resistant lung cancer, with its structure first disclosed in Bioorganic & Medicinal Chemistry Letters in 2014.

Molecular Formula C23H16ClN3
Molecular Weight 369.85
CAS No. 901245-58-7
Cat. No. B2527654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901245-58-7
Molecular FormulaC23H16ClN3
Molecular Weight369.85
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)Cl
InChIInChI=1S/C23H16ClN3/c1-15-9-11-16(12-10-15)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)18-6-4-5-17(24)13-18/h2-14H,1H3
InChIKeyVJLVOLJLGIUGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-58-7): A Dual-Activity Pyrazoloquinoline Lead with Documented Anti-Proliferative and AChE Inhibitory Profiles


1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-58-7, MW 369.85, C23H16ClN3) is a fully aromatic tricyclic pyrazolo[4,3-c]quinoline derivative characterized by a 3-chlorophenyl substituent at the N1 position and a 4-methylphenyl (p-tolyl) group at the C3 position . This compound is registered in the MeSH database under the identifier '5476423 compound' and is specifically noted for its potential anti-proliferative effects on gallium-resistant lung cancer, with its structure first disclosed in Bioorganic & Medicinal Chemistry Letters in 2014 [1]. It is commercially available from multiple suppliers under CAS 901245-58-7 at typical purities of 95%+, and is classified as a research compound not intended for therapeutic or veterinary use .

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (5476423): Positional Isomerism and Functional Outcomes


Within the pyrazolo[4,3-c]quinoline chemical space, seemingly minor positional variations in aryl substitution produce dramatically different pharmacological profiles. The N1-(3-chlorophenyl) and C3-(4-methylphenyl) arrangement of Compound 5476423 is essential for its 80-fold potency enhancement over the baseline gallium therapy in gallium-resistant lung adenocarcinoma (A549) cells [1]. The positional isomer 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-60-1) and the regioisomer 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901006-33-5) share identical molecular formulae (C23H16ClN3, MW 369.8) but lack any published quantitative biological activity data, making them unvalidated for the applications documented for 5476423 . Furthermore, 5476423 uniquely combines two mechanistically distinct activities—AXL pathway-mediated anti-proliferation against gallium-resistant cancer and non-competitive acetylcholinesterase inhibition—within a single chemical entity, a dual profile not reported for any adjacent structural analog in the pyrazolo[4,3-c]quinoline series [2][3]. Generic substitution based solely on scaffold similarity would disregard the empirical evidence linking the precise 3-chloro/4-methyl substitution pattern to demonstrated functional outcomes.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (5476423)


80-Fold Superior Potency Over Gallium Acetylacetonate Baseline in Gallium-Resistant Lung Adenocarcinoma (A549 R-Cells)

In a direct head-to-head comparison within the same study, compound 5476423 exhibited 80-fold greater anti-proliferative potency than gallium acetylacetonate (GaAcAc) against gallium-resistant (R) human lung adenocarcinoma A549 cells. Under identical experimental conditions, the co-lead compound 7919469 (a naphthalene-tetrazole scaffold, not a pyrazoloquinoline) showed only a 13-fold increase over GaAcAc, establishing 5476423 as the most potent lead from the virtual screening campaign [1]. Additionally, when 5476423 was co-administered with GaAcAc, the efficacy of GaAcAc against R-cells was increased 2-fold, compared to only a 1.2-fold enhancement achieved with 7919469, indicating a superior combinatorial potential for 5476423 [1].

Anti-proliferative assay Gallium-resistant lung cancer AXL kinase pathway

AXL Protein Suppression in Gallium-Resistant Cells: Mechanistic Selectivity Over Gallium-Sensitive Cells

The Oyewumi et al. (2014) study demonstrated that compound 5476423 significantly suppressed AXL protein expression in gallium-resistant (R) A549 cells, which showed elevated AXL levels compared to gallium-sensitive (S) cells. This AXL-suppressive effect was observed specifically in the resistant phenotype and was correlated with the compound's anti-proliferative activity [1]. The co-lead 7919469 also showed AXL suppression, but 5476423's 80-fold potency advantage suggests a stronger functional engagement of the AXL pathway. GaAcAc alone does not exhibit this AXL-suppressive mechanism, as its anti-proliferative activity is primarily attributed to iron-mimetic disruption and microtubule effects [2].

AXL kinase Protein expression suppression Gallium resistance mechanism

Non-Competitive Acetylcholinesterase Inhibition in Early Micromolar Range: A Second Pharmacological Dimension Absent in In-Class Analogs

In an independent in vitro study, compound 5476423 was shown to inhibit acetylcholinesterase (AChE) within the early micromolar range, demonstrating non-competitive inhibition kinetics as established by Michaelis-Menten analysis—the compound decreased the maximum velocity (Vmax) of the AChE-catalyzed hydrolysis reaction without affecting substrate affinity (Km) [1]. This AChE inhibitory activity is absent in GaAcAc, 7919469, and the positional isomers 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-60-1) and 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901006-33-5), for which no AChE data have been published. The parent monomer 8-hydroxyquinoline, from which 5476423 was computationally designed (dimerization of two 8-hydroxyquinoline units), is a known metal-chelating scaffold but lacks the non-competitive AChE inhibition profile of the dimeric 5476423 [2].

Acetylcholinesterase inhibition Non-competitive kinetics Alzheimer's disease

Structurally Distinct from the β-Glucuronidase Inhibitor Chemotype: Scaffold Differentiation from the Patent-Dominant Pyrazolo[4,3-c]quinoline Series

A dominant patent family (WO2016191576A1 / US11052072B2) claiming pyrazolo[4,3-c]quinoline derivatives as bacterial β-glucuronidase (βG) inhibitors features 3,4-diamino-substituted pyrazolo[4,3-c]quinolines (e.g., 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline, compound 42) as the active chemotype, with reported IC50 values against E. coli βG ranging from 14.4 nM to >10,000 nM [1][2]. Compound 5476423 bears a fundamentally different substitution pattern—C3-aryl/N1-aryl without the 3,4-diamino motif—and is therefore structurally excluded from the βG inhibitor patent claims. This scaffold differentiation means 5476423 operates in a distinct chemical and target space (AXL kinase/AChE vs. bacterial βG), avoiding intellectual property overlap while maintaining the synthetic accessibility of the pyrazolo[4,3-c]quinoline core [3].

β-Glucuronidase inhibition Chemotype differentiation Patent landscape

Validated Research Application Scenarios for Compound 5476423 Based on Quantitative Evidence


Chemical Probe for AXL Kinase Pathway Studies in Gallium-Resistant Non-Small Cell Lung Cancer (NSCLC) Models

Compound 5476423 is the most potent lead identified from virtual screening of an AXL kinase homology model, demonstrating an 80-fold potency window over the clinical gallium baseline (GaAcAc) in gallium-resistant A549 lung adenocarcinoma cells [1]. It is ideally suited as a chemical probe for dissecting AXL-mediated resistance mechanisms in NSCLC, particularly in studies where gallium-based therapies have failed. Its 2-fold combinatorial enhancement of GaAcAc efficacy further supports its use in combination therapy experimental designs. Researchers should prioritize 5476423 over 7919469 (13-fold, 1.2-fold combination enhancement) when maximum potency and combinatorial effect size are critical experimental parameters [1].

Dual-Activity Tool Compound for Investigating Cancer-Neurodegeneration Cross-Talk

With demonstrated anti-proliferative activity via AXL suppression in gallium-resistant lung cancer [1] and non-competitive acetylcholinesterase inhibition in the early micromolar range [2], 5476423 is uniquely positioned as a dual-activity chemical probe. No other compound in the pyrazolo[4,3-c]quinoline series has published data supporting both anti-cancer and cholinesterase-modulatory activities. This makes 5476423 valuable for exploratory studies at the intersection of oncology and neurodegeneration, such as investigating cognitive effects in cancer models or shared kinase/cholinergic pathways.

Structure-Activity Relationship (SAR) Reference Standard for C3-Aryl/N1-Aryl Pyrazolo[4,3-c]quinoline Optimization

As the only compound with the N1-(3-chlorophenyl)/C3-(4-methylphenyl) substitution pattern that has published quantitative biological activity in peer-reviewed literature, 5476423 serves as the de facto SAR reference standard for this substitution motif. Its positional isomers (CAS 901245-60-1 and 901006-33-5) are commercially available but lack any published activity data, making them unsuitable as SAR benchmarks . Medicinal chemistry teams engaged in pyrazolo[4,3-c]quinoline lead optimization should procure 5476423 as the validated reference point for establishing the activity contribution of the 3-chloro/4-methyl substitution pattern relative to other aryl variants.

Negative Control Differentiation from the β-Glucuronidase Inhibitor Patent Chemotype

Compound 5476423 is structurally distinct from the 3,4-diamino-substituted pyrazolo[4,3-c]quinoline chemotype that dominates the bacterial β-glucuronidase inhibitor patent landscape (WO2016191576A1/US11052072B2) [3]. This structural differentiation makes 5476423 a valuable negative control or selectivity reference compound in βG inhibitor screening campaigns, as well as a starting point for medicinal chemistry programs seeking pyrazolo[4,3-c]quinoline-based leads with freedom to operate outside the βG patent space.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.